- Synthesis of indenes by the palladium-catalyzed carboannulation of internal alkynes, Organic Letters, 2005, 7(22), 4963-4966

Cas no 90794-29-9 (Ethyl 2-(2-iodophenyl)acetate)

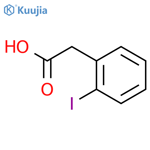

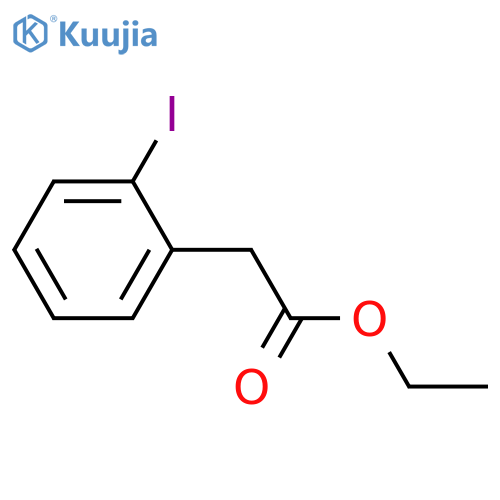

Ethyl 2-(2-iodophenyl)acetate structure

Nome del prodotto:Ethyl 2-(2-iodophenyl)acetate

Numero CAS:90794-29-9

MF:C10H11IO2

MW:290.097615480423

MDL:MFCD00099258

CID:788416

PubChem ID:14639536

Ethyl 2-(2-iodophenyl)acetate Proprietà chimiche e fisiche

Nomi e identificatori

-

- Ethyl 2-(2-iodophenyl)acetate

- Benzeneacetic acid, 2-iodo-, ethyl ester

- Ethyl (2-iodophenyl)acetate

- 2-Iodobenzeneacetic acid ethyl ester

- AK146854

- Acetic acid, (o-iodophenyl)-, ethyl ester (7CI)

- Ethyl 2-iodobenzeneacetate (ACI)

- SY121376

- SCHEMBL5132516

- DTXSID90562460

- DS-8648

- DB-141879

- MFCD00099258

- AKOS022187054

- CS-0041136

- 90794-29-9

- W17295

- Ethyl 2-(2-iodophenyl)acetate, 95%

- Ethyl2-(2-iodophenyl)acetate

-

- MDL: MFCD00099258

- Inchi: 1S/C10H11IO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3

- Chiave InChI: XBKDPADMOCFNED-UHFFFAOYSA-N

- Sorrisi: O=C(CC1C(I)=CC=CC=1)OCC

Proprietà calcolate

- Massa esatta: 289.98038g/mol

- Massa monoisotopica: 289.98038g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 13

- Conta legami ruotabili: 4

- Complessità: 170

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 3

- Superficie polare topologica: 26.3

Proprietà sperimentali

- Punto di ebollizione: 304.1±17.0°C at 760 mmHg

Ethyl 2-(2-iodophenyl)acetate Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H315-H319-H335

- Dichiarazione di avvertimento: P261-P305+P351+P338

- Condizioni di conservazione:Keep in dark place,Sealed in dry,2-8°C

Ethyl 2-(2-iodophenyl)acetate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019116536-10g |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 95% | 10g |

$954.00 | 2023-08-31 | |

| Chemenu | CM129983-10g |

ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 95% | 10g |

$842 | 2021-06-17 | |

| Alichem | A019116536-1g |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 95% | 1g |

$220.00 | 2023-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DZ866-200mg |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 97% | 200mg |

229.0CNY | 2021-07-12 | |

| Aaron | AR006MRY-1g |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 98% | 1g |

$16.00 | 2025-01-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111776-5g |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 98% | 5g |

¥679.00 | 2024-04-25 | |

| Ambeed | A186282-1g |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 97% | 1g |

$20.0 | 2024-04-16 | |

| abcr | AB491935-5g |

Ethyl 2-(2-iodophenyl)acetate, 95%; . |

90794-29-9 | 95% | 5g |

€204.10 | 2024-04-16 | |

| eNovation Chemicals LLC | D749022-100mg |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 98% | 100mg |

$55 | 2024-06-07 | |

| A2B Chem LLC | AD08354-250mg |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 97% | 250mg |

$6.00 | 2024-05-20 |

Ethyl 2-(2-iodophenyl)acetate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 3 h, reflux

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 0 °C; 0 °C → rt; overnight, rt

Riferimento

- Palladium-Catalyzed Carboxamidation Reaction and Aldol Condensation Reaction Cascade: A Facile Approach to Ring-Fused Isoquinolinones, Organic Letters, 2008, 10(21), 4987-4990

Metodo di produzione 3

Condizioni di reazione

1.1 Catalysts: Sulfuric acid Solvents: Ethanol ; 4 h, reflux

1.2 Solvents: Water

1.2 Solvents: Water

Riferimento

- Synthesis of Indene Derivatives via Electrophilic Cyclization, Organic Letters, 2009, 11(1), 229-231

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: 2-Bromopyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; 0 °C; 5 min, 0 °C

1.2 Reagents: N-Fluorobenzenesulfonimide Solvents: Dichloromethane ; 16 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

1.2 Reagents: N-Fluorobenzenesulfonimide Solvents: Dichloromethane ; 16 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

Riferimento

- Divergent Synthesis of α-Fluorinated Carbonyl and Carboxyl Derivatives by Double Electrophilic Activation of Amides, Organic Letters, 2021, 23(22), 8931-8936

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Ethanol ; 4 h, rt → reflux

Riferimento

- Electrochemical-Induced Ring Transformation of Cyclic α-(ortho-Iodophenyl)-β-oxoesters, Chemistry - A European Journal, 2020, 26(15), 3222-3225

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: [(Trimethylsilyl)methyl]lithium Solvents: Pentane , Tetrahydrofuran ; 30 min, -30 °C

1.2 Reagents: Dilithium dichlorocyanocuprate Solvents: Tetrahydrofuran ; 30 min, -30 °C

1.3 0 °C; 6 h, 0 °C

1.4 Reagents: Ammonia , Ammonium chloride Solvents: Water

1.2 Reagents: Dilithium dichlorocyanocuprate Solvents: Tetrahydrofuran ; 30 min, -30 °C

1.3 0 °C; 6 h, 0 °C

1.4 Reagents: Ammonia , Ammonium chloride Solvents: Water

Riferimento

- Large-scale preparation of polyfunctional benzylic zinc reagents by direct insertion of zinc dust into benzylic chlorides in the presence of lithium chloride, Synthesis, 2010, (5), 882-891

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 0 °C; overnight, 0 °C → 50 °C

Riferimento

- One-Pot Base-Mediated Synthesis of Functionalized Aza-Fused Polycyclic Quinoline Derivatives, Synthesis, 2015, 47(13), 1913-1921

Ethyl 2-(2-iodophenyl)acetate Raw materials

Ethyl 2-(2-iodophenyl)acetate Preparation Products

Ethyl 2-(2-iodophenyl)acetate Letteratura correlata

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

4. Book reviews

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

90794-29-9 (Ethyl 2-(2-iodophenyl)acetate) Prodotti correlati

- 15250-46-1(Ethyl (4-Iodophenyl)acetate)

- 66370-75-0(Methyl 2-(2-iodophenyl)acetate)

- 2267-23-4(2-Nitro-4-(trifluoromethoxy)aniline)

- 1428365-48-3(5-phenyl-N-6-(1H-pyrazol-1-yl)pyrimidin-4-yl-1,2-oxazole-3-carboxamide)

- 2742623-54-5((3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride)

- 2306261-38-9(1-[5-(difluoromethyl)-1-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-yl]ethan-1-one)

- 1204580-75-5(4-Fluoro-3,5-bis(tributylstannyl)pyridine)

- 2228447-53-6(4-chloro-5-(oxiran-2-yl)methyl-7H-pyrrolo2,3-dpyrimidine)

- 17132-48-8((2S,3S)-Viridifloric Acid)

- 2228659-74-1(2-(pyrimidin-2-yl)butanedioic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:90794-29-9)Ethyl 2-(2-iodophenyl)acetate

Purezza:99%

Quantità:25g

Prezzo ($):309.0